molecular formula C22H22N4O2 B2724664 N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide CAS No. 2034306-02-8

N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide

Cat. No.: B2724664
CAS No.: 2034306-02-8
M. Wt: 374.444
InChI Key: JQQNZJACENGRJV-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide is a complex organic compound that features a bipyridine core, a morpholine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide typically involves several steps, starting with the preparation of the bipyridine core. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.

The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by the morpholine moiety. The final step involves the formation of the benzamide group, which can be achieved through amide bond formation reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of bipyridine derivatives often employs large-scale catalytic processes to ensure high yields and purity. These processes may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require bases like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine core typically yields bipyridinium salts, while reduction can produce dihydrobipyridine derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, altering their electronic properties and affecting biochemical pathways. The morpholine ring and benzamide group can also participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-4-morpholinobenzamide stands out due to its combination of a bipyridine core with a morpholine ring and benzamide group, providing a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

4-morpholin-4-yl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(19-1-3-20(4-2-19)26-11-13-28-14-12-26)25-16-17-5-10-24-21(15-17)18-6-8-23-9-7-18/h1-10,15H,11-14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQNZJACENGRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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